2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid
Overview
Description
2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid is a useful research compound. Its molecular formula is C15H13NO3S2 and its molecular weight is 319.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study conducted by Farzaliyev et al. (2020) highlights the synthesis of new sulfur- and nitrogen-containing compounds, which exhibit significant biological activity, including antioxidant effects and the potential for drug development. This research is relevant as it demonstrates the synthesis of compounds with similar structures and potential physiological properties (Farzaliyev et al., 2020).
Biological Activity
- Shimozu et al. (2009) identified advanced reaction products originating from initial Michael adducts, which could be relevant for understanding the biological activity of similar sulfur-containing compounds (Shimozu et al., 2009).
Application in Sensors
- The use of similar sulfur-containing compounds in electrochemical hybridization sensors was explored by Cha et al. (2003), indicating potential applications in biotechnology and medical diagnostics (Cha et al., 2003).
Corrosion Inhibition
- Research by Bouklah et al. (2005) demonstrates the effectiveness of [(2-pyridin-4-ylethyl)thio]acetic acid, a compound with a similar sulfur-functional group, in corrosion inhibition, which might suggest potential applications for related compounds in protecting metals from corrosion (Bouklah et al., 2005).
Catalysis
- The study by Niknam and Saberi (2009) on the preparation of sulfuric acid derivatives showcases the role of similar sulfur-functional groups in catalyzing chemical reactions, indicating possible catalytic applications for related compounds (Niknam & Saberi, 2009).
Drug Synthesis and Antimicrobial Properties
- Gouda et al. (2010) explored the synthesis of new thiazolidinone, thiazoline, and thiophene derivatives with promising antimicrobial activities, indicating potential applications in pharmaceuticals (Gouda et al., 2010).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-13(18)9-21-15-12-6-2-1-5-11(12)14(19)16(15)8-10-4-3-7-20-10/h1-7,15H,8-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYSBQYTDNNEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.